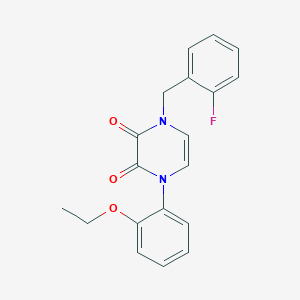
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the fluorobenzyl group: This can be done via Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 1-(2-ethoxyphenyl)-4-benzylpyrazine-2,3(1H,4H)-dione
- 1-(2-methoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
- 1-(2-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
Uniqueness
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific combination of the ethoxyphenyl and fluorobenzyl groups attached to the pyrazine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
生物活性
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound belonging to the class of pyrazine derivatives. Its unique structure, characterized by the combination of an ethoxyphenyl group and a fluorobenzyl group, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C18H18F1N2O2
- CAS Number : 1206998-52-8
- Molecular Weight : 326.35 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazine Ring : Cyclization of appropriate precursors.
- Introduction of Ethoxyphenyl Group : Nucleophilic substitution reactions.
- Attachment of Fluorobenzyl Group : Friedel-Crafts alkylation or similar methods.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity through binding interactions. However, detailed biochemical studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial properties
- Antifungal effects
- Cytotoxicity against various cancer cell lines
Case Studies and Research Findings
- Antifungal Activity : A study on related pyrazine derivatives showed promising antifungal activity with minimal hemolytic effects on human erythrocytes. The effective concentration for antifungal activity was reported at 115.5 µg/mL .
- Cytotoxicity Studies : In vitro tests on RAW 264.7 cell lines indicated moderate cytotoxicity with an IC50 value around 500 µg/mL for related compounds . This suggests potential applications in cancer therapy.
- Genotoxicity Assessment : Genotoxicity studies revealed minimal chromosomal aberrations compared to standard treatments like streptomycin, indicating a favorable safety profile for further development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 / EC50 |
|---|---|---|---|
| 1-(2-methoxyphenyl)-4-benzylpyrazine-2,3(1H,4H)-dione | Structure | Antifungal | 115.5 µg/mL |
| 1-(4-fluorobenzyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione | Structure | Cytotoxic | 500 µg/mL |
属性
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-11-21(18(23)19(22)24)13-14-7-3-4-8-15(14)20/h3-12H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUUXBOGFCTBKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














